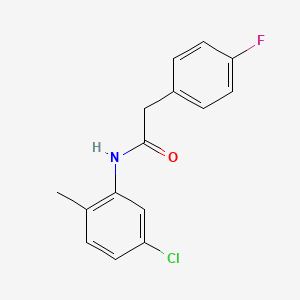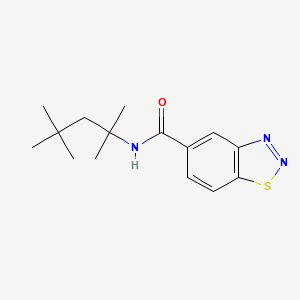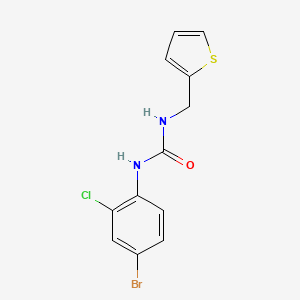
1-(4-Bromo-2-chlorophenyl)-3-(thiophen-2-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-2-chlorophenyl)-3-(thiophen-2-ylmethyl)urea is an organic compound that features a urea core substituted with a 4-bromo-2-chlorophenyl group and a thiophen-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-2-chlorophenyl)-3-(thiophen-2-ylmethyl)urea typically involves the reaction of 4-bromo-2-chloroaniline with thiophen-2-ylmethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Preparation of 4-bromo-2-chloroaniline: This can be synthesized by bromination and chlorination of aniline.
Preparation of thiophen-2-ylmethyl isocyanate: This involves the reaction of thiophen-2-ylmethylamine with phosgene or a phosgene equivalent.
Formation of the urea derivative: The final step involves the reaction of 4-bromo-2-chloroaniline with thiophen-2-ylmethyl isocyanate in an appropriate solvent, such as dichloromethane, under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety measures to handle hazardous reagents like phosgene.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-2-chlorophenyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiol derivatives.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carbon dioxide.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.
Major Products
Substitution: Products will vary depending on the nucleophile used.
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Hydrolysis: Corresponding amines and carbon dioxide.
Scientific Research Applications
1-(4-Bromo-2-chlorophenyl)-3-(thiophen-2-ylmethyl)urea has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and mechanisms, particularly those involving urea derivatives.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-chlorophenyl)-3-(thiophen-2-ylmethyl)urea depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromo-2-chlorophenyl)-3-(thiophen-2-yl)urea: Similar structure but lacks the methyl group on the thiophene ring.
1-(4-Bromo-2-chlorophenyl)-3-(furan-2-ylmethyl)urea: Similar structure but with a furan ring instead of a thiophene ring.
1-(4-Bromo-2-chlorophenyl)-3-(pyridin-2-ylmethyl)urea: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
1-(4-Bromo-2-chlorophenyl)-3-(thiophen-2-ylmethyl)urea is unique due to the presence of both bromine and chlorine substituents on the phenyl ring, as well as the thiophen-2-ylmethyl group. These features confer specific electronic and steric properties that can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
1-(4-bromo-2-chlorophenyl)-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrClN2OS/c13-8-3-4-11(10(14)6-8)16-12(17)15-7-9-2-1-5-18-9/h1-6H,7H2,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTONAUFTZRUAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)NC2=C(C=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-isopropylpropanamide](/img/structure/B5741387.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methoxybenzamide](/img/structure/B5741388.png)
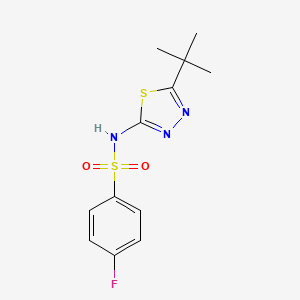
![[(2,6-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-nitrobenzoate](/img/structure/B5741424.png)
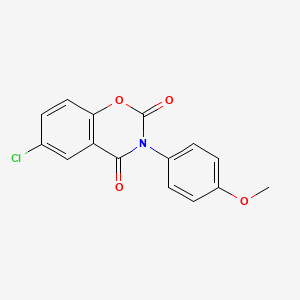
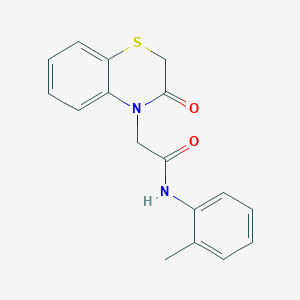
![(3-Nitrophenyl)methyl 2-[(2-phenylacetyl)amino]acetate](/img/structure/B5741441.png)
![4-butyl-5-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B5741448.png)
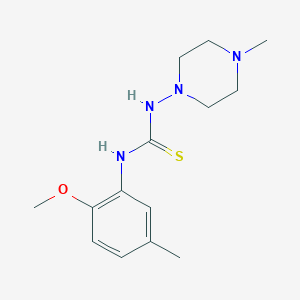
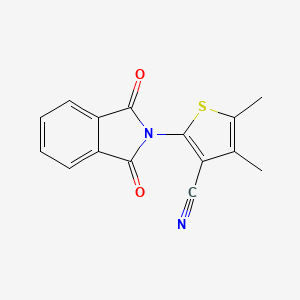
![2-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5741458.png)

